molecular formula C12H26N4O5 B3151371 Nebramine Disulfate CAS No. 71122-29-7

Nebramine Disulfate

Cat. No.: B3151371
CAS No.: 71122-29-7
M. Wt: 306.36 g/mol
InChI Key: QBWLTQZEVUXXSR-PZLNIEEDSA-N
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Description

Contextualization within Aminoglycoside Chemical Space

Aminoglycosides (AGs) represent a critical class of bactericidal antibiotics that have been instrumental in treating severe bacterial infections for decades. Discovered starting in the 1940s with streptomycin, this class of compounds is characterized by their polycationic nature and their mechanism of action, which involves binding to the 30S subunit of bacterial ribosomes, thereby inhibiting protein synthesis and leading to bacterial cell death nih.govasm.orgebsco.comwikipedia.orgnih.gov. Aminoglycosides are typically derived from soil bacteria, such as Streptomyces and Micromonospora species, and are classified based on the substitution pattern of their 2-deoxystreptamine (B1221613) (2-DOS) ring asm.orgwikipedia.orgnih.gov.

The diverse chemical structures within the aminoglycoside family are broadly categorized into three groups: 4,5-disubstituted 2-DOS AGs (e.g., neamine (B104775), neomycin B), 4,6-disubstituted 2-DOS AGs (e.g., tobramycin (B1681333), gentamicin, kanamycin, nebramine), and monosubstituted 2-DOS AGs (e.g., streptomycin) nih.gov. Nebramine (B3327395) is recognized as a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, placing it structurally alongside clinically important antibiotics like tobramycin and neamine nih.govbioforumconf.comnih.gov. Nebramine is also known to occur as a component of the nebramycin (B1172076) complex of antibiotics produced by Streptomyces tenebrarius researchgate.net and is identified as a degradation product of tobramycin, making it relevant for analytical standards and quality control in pharmaceutical manufacturing pharmaffiliates.comsimsonpharma.comcymitquimica.com.

Structural Origin and Significance of Nebramine Disulfate as a Chemical Entity

This compound is a salt form of the aminoglycoside compound nebramine. Its chemical identity is well-defined, providing a foundation for its study in chemical biology.

Table 1: Key Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound fda.govaxios-research.comanexib.com
Synonyms 3'-Deoxyneamine Sulfate, Nebramycin VIII Sulfate, Tobramine Sulfate, Tobramycin impurity B anexib.commedkoo.com
CAS Number 71122-29-7 axios-research.comanexib.com
Molecular Formula C₁₂H₂₆N₄O₅ . 2H₂O₄S (Disulfate) fda.gov
Molecular Weight 502.52 g/mol (Disulfate) fda.govanexib.com
Structure Type Pseudo-disaccharide aminoglycoside; 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside nih.govbioforumconf.com
Key Features Contains multiple amino and hydroxyl groups; characterized by 9 defined stereocenters. fda.govmedkoo.com

The structural architecture of nebramine, featuring amino and hydroxyl functionalities, confers specific chemical properties that are crucial for its biological interactions. As a pseudo-disaccharide, it possesses a distinct three-dimensional configuration, influenced by its multiple stereocenters, which dictates its binding affinity to bacterial ribosomes and its potential to interact with other biological molecules nih.govfda.govmedkoo.comfda.gov.

The significance of this compound extends beyond its inherent antimicrobial potential. Its structure serves as a valuable scaffold in medicinal chemistry for the synthesis of novel aminoglycoside derivatives and conjugates. Research has demonstrated that modifications, such as ribosylation at the 5-OH position or glycosylation at the 6-position, can enhance its antimicrobial potency and selectivity for bacterial targets nih.govresearchgate.netnih.gov. Furthermore, its conjugation with other moieties, like cyclam, has been explored to create adjuvant compounds that can potentiate the activity of other antibiotics against multidrug-resistant bacteria umanitoba.ca.

Historical Context of Aminoglycoside Modification Research Pertinent to Nebramine

The history of aminoglycoside antibiotics is marked by a continuous effort to expand their therapeutic utility while mitigating resistance and toxicity. Following the discovery of streptomycin, subsequent decades saw the introduction of numerous AGs, including neomycin, kanamycin, gentamicin, and tobramycin, which established the class's importance in treating Gram-negative bacterial infections asm.orgebsco.comwikipedia.orgasm.orgnih.gov.

As bacterial resistance mechanisms, particularly enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), became prevalent, research shifted towards developing semisynthetic derivatives. Compounds like amikacin (B45834) and netilmicin (B1678213) were synthesized in the 1970s, featuring structural modifications designed to evade common resistance enzymes and retain potency against resistant strains asm.orgasm.org. This era highlighted the crucial role of chemical modification in overcoming resistance and improving the pharmacological profile of aminoglycosides.

Nebramine fits into this historical trajectory as a compound that has been investigated for its potential in developing next-generation antimicrobial agents. Its use as a scaffold in creating novel aminoglycoside derivatives, such as amphiphilic conjugates or bivalent structures, reflects the ongoing research into harnessing the aminoglycoside framework to combat evolving bacterial resistance bioforumconf.comresearchgate.netnih.govresearchgate.netresearchgate.net. Studies involving the chemical modification of nebramine, such as the aforementioned ribosylation, underscore the strategy of structure-activity relationship (SAR) exploration to design compounds with improved efficacy and selectivity, thereby addressing the persistent challenge of antibiotic resistance nih.govnih.gov.

Compound Name Table:

this compound

Nebramine

Nebramycin VIII

Tobramine

Neamine

Tobramycin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6R)-4,6-diamino-3-[(2R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLTQZEVUXXSR-PZLNIEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(C([C@@H](C1N)O[C@@H]2C(C[C@@H](C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858169
Record name (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71122-29-7
Record name (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Nebramine Disulfate and Analogues

Synthetic Routes to the Nebramine (B3327395) Core Structure

The nebramine core structure can be accessed through pathways originating from parent aminoglycosides or via de novo total synthesis.

Nebramine is recognized as a degradation product of tobramycin (B1681333). Studies have investigated the degradation kinetics of tobramycin in aqueous solutions under various pH conditions. Tobramycin undergoes hydrolysis in acidic solutions, yielding compounds including nebramine researchgate.net. Specifically, in 1 N HCl at 80°C, tobramycin hydrolyzes to kanosamine and nebramine with a pseudo-first-order rate constant of 2.7 × 10⁻⁶ s⁻¹ researchgate.net. In basic solutions, the degradation products include deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide (B194243) researchgate.net. These findings highlight that nebramine can be isolated as a product of tobramycin's chemical breakdown. Furthermore, nebramine is listed as an impurity (Impurity B, EP) of tobramycin, indicating its presence in pharmaceutical preparations due to incomplete purification or degradation researchgate.netlcms.cz.

While specific literature detailing the de novo total synthesis of the nebramine scaffold from simple starting materials is less prevalent compared to its isolation from aminoglycoside degradation, the general principles of aminoglycoside synthesis are applicable. De novo synthesis in chemistry refers to the construction of complex molecules from simple precursors, as opposed to recycling from partial degradation products wikipedia.org. The synthesis of complex carbohydrate structures, including those with amino and hydroxyl functionalities characteristic of nebramine, typically involves multi-step processes requiring precise control over stereochemistry and protecting group strategies. Such approaches would aim to assemble the deoxystreptamine and the aminopyranose units and then link them via a glycosidic bond.

Designed Chemical Modifications of Nebramine and its Derivatives

Nebramine, with its multiple hydroxyl and amino groups, serves as a versatile scaffold for chemical modification, enabling the creation of hybrid molecules with tailored properties.

The amino and hydroxyl groups present on the nebramine core are primary sites for chemical modification. These functionalizations are key to developing amphiphilic aminoglycosides (AAGs) and other hybrid structures mdpi.com.

Amino Group Modifications: Amino groups can be converted into various functionalities, such as amides or carbamates, by reacting them with acyl chlorides, anhydrides, or isocyanates mdpi.comnih.gov. For instance, the amino groups of tobramycin, a related aminoglycoside, have been protected with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to allow selective functionalization of hydroxyl groups acs.orgnih.gov. This protection strategy is transferable to nebramine.

Hydroxyl Group Modifications: Hydroxyl groups can be functionalized through esterification, etherification, or conversion into other functional groups like azides or aldehydes mdpi.comnih.govresearchgate.net. For example, studies on tobramycin derivatives have explored modifications at the 6″-hydroxyl group, transforming it into various linkages such as amines, azides, and ethers, to create novel analogues with altered antibacterial properties mdpi.com. The selective functionalization of hydroxyl groups is a critical aspect of designing new nebramine-based compounds.

Nebramine can be conjugated to other molecules to create hybrid structures with enhanced or synergistic activities. This strategy is particularly employed to develop outer membrane permeabilizers (OMPs) or to improve the delivery and efficacy of existing antibiotics acs.orgnih.govmedkoo.comresearchgate.netnih.govnih.gov.

Synthesis of Amphiphilic Nebramine Conjugates: Nebramine has been used as a scaffold to synthesize amphiphilic cationic amphiphiles. These hybrids are designed to interfere with bacterial membranes mdpi.comnih.gov. For example, lipophilic groups have been conjugated to the nebramine core using various strategies to create these AAGs mdpi.com.

Development of Hybrid Antibiotics: Nebramine has been conjugated with other molecules, such as cyclam (a macrocyclic ligand), to create antibacterial adjuvants. A nebramine-cyclam conjugate was synthesized and evaluated for its ability to potentiate β-lactam antibiotics against multidrug-resistant Pseudomonas aeruginosa medkoo.comnih.gov. This conjugate acts as an outer membrane permeabilizer, enhancing the cellular uptake of β-lactams.

Oligomeric Nebramine Conjugates: Research has also explored the synthesis of oligomeric structures incorporating nebramine. For instance, trimeric nebramine analogues have been synthesized on a central 1,3,5-triazine (B166579) framework using copper-catalyzed alkyne-azide cycloaddition (CuAAC) chemistry acs.orgnih.gov. These trimeric structures are investigated for their potential as outer membrane permeabilizers, aiming to synergize with other antibiotics.

Table 1: Synthesis of Trimeric Nebramine Analogues

Compound Scaffold Linker Type Synthesis Method Yield (Protected) Yield (Deprotected) Reference

The development of these conjugates highlights the utility of nebramine as a building block for creating complex molecular architectures with potential therapeutic applications.

Conjugation Chemistry for Nebramine-Based Hybrid Molecules

Heteroconjugation with Diverse Pharmacophores

Heteroconjugation strategies aim to link Nebramine Disulfate or its analogues with other pharmacologically active molecules or functional groups. This approach is employed to create hybrid molecules that may exhibit synergistic effects, improved targeting, or new therapeutic properties.

One significant strategy involves the synthesis of dimeric and trimeric structures of aminoglycosides, including Nebramine and Tobramycin. For instance, trimeric Tobramycin (TOB) analogues and a trimeric Nebramine (NEB) analogue have been synthesized using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) approach nih.govacs.org. This method typically involves protecting the amino groups (e.g., with Boc) and hydroxyl groups (e.g., with TBDMS) of the parent aminoglycoside, followed by alkylation with dibromoalkanes to introduce reactive sites. Subsequent azidation and coupling with an alkyne-containing moiety, such as a triazine framework, creates the multimeric structures nih.govacs.org. These conjugates have been explored for their ability to potentiate the activity of other antibiotics against resistant bacteria acs.org.

Another approach to derivatization involves modifying specific positions on the aminoglycoside scaffold. For example, strategies for modifying the 5''-hydroxyl of Neomycin (NEO), which can be applied to related aminoglycosides like Nebramine, include nucleophilic displacement of a leaving group (like triisopropylbenzenesulfonyl, TIBS) by dithiols, azides, or amino thiols nih.gov. Reactions with dithiols are integral to forming homo- and heterodimers via disulfide linkages. Azides can be converted to amino derivatives, which can then be functionalized through amide coupling with various carboxylic acids or acid chlorides, leading to diverse heteroconjugates nih.gov. Furthermore, the azide (B81097) group can be modified via click reactions with alkynes to form heteroconjugates nih.gov.

General derivatization strategies for aminoglycosides, applicable to this compound, include acylation at amine positions using N-hydroxysuccinimide (NHS) esters nih.gov. This method commonly results in acylation at the 6'-position of various aminoglycosides, including Nebramine (NEA) nih.gov.

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization of Synthesized Compounds

The structural elucidation and purity assessment of this compound and its synthesized analogues rely on a suite of advanced spectroscopic and chromatographic techniques. These methods are crucial for confirming the success of synthetic modifications and ensuring the quality of the compounds for research and development.

Spectroscopic Techniques:

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) and electrospray ionization mass spectrometry (ESI-MS) are vital for determining the molecular weight and elemental composition of the synthesized derivatives acs.org. These methods help in confirming the successful conjugation or modification by identifying the mass-to-charge ratio (m/z) of the intact molecule or its fragments acs.org.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for assessing the purity of this compound and its derivatives, as well as for separating and quantifying related substances acs.orglgcstandards.comresearchgate.netusp.orgoup.com. Given that aminoglycosides often lack a UV-absorbing chromophore, detection methods are critical.

Pulsed Amperometric Detection (PAD) and Pulsed Electrochemical Detection (PED): These electrochemical detection methods are frequently employed for aminoglycosides due to their ability to detect molecules without UV chromophores researchgate.net.

Charged Aerosol Detection (CAD): CAD is another sensitive detection method used in HPLC for analytes lacking UV chromophores, offering a near-universal response for non-volatile analytes researchgate.netusp.org. A stability-indicating HPLC-CAD method has been developed for tobramycin and its impurities, including nebramine usp.org.

UV Detection: While challenging for many aminoglycosides, UV detection can be used if derivatization with a chromophore is performed, or if the molecule or its conjugate possesses an inherent chromophore researchgate.netoup.com.

Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides both separation and mass information, aiding in the identification and structural elucidation of impurities and synthesized compounds researchgate.net.

Data Table Example: HPLC Purity Assessment

Molecular Interactions and Mechanistic Insights of Nebramine Based Compounds

Permeabilization of Bacterial Outer Membranes by Nebramine (B3327395) Derivatives

Nebramine derivatives have demonstrated significant potential in disrupting the bacterial outer membrane (OM), a critical barrier for Gram-negative bacteria. This disruption is key to enhancing the permeability of other antibiotics that struggle to penetrate this protective layer.

Mechanisms of Outer Membrane Disruption and Ion Displacement

The mechanism by which nebramine derivatives destabilize the bacterial outer membrane involves interactions that compromise its structural integrity. Studies suggest that these compounds can intercalate into the lipid bilayer, leading to increased permeability. Specifically, research indicates that amphiphilic nebramine derivatives can induce changes in the lipopolysaccharide (LPS) structure within the OM. This disruption can involve altering the cross-bridging of LPS molecules and causing disorder within the hydrophobic core of LPS micelles ucl.ac.be.

The displacement of divalent cations, such as Ca2+ and Mg2+, which are crucial for stabilizing the LPS layer by bridging adjacent LPS molecules, is a primary mechanism for OM permeabilization nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netnih.gov. By displacing these cations, nebramine derivatives can weaken the structural integrity of the OM, leading to increased permeability to various molecules, including other antibiotics nih.govresearchgate.netnih.govresearchgate.netnih.gov. This effect has been observed using assays like the 1-N-phenylnaphthylamine (NPN) uptake assay, where increased fluorescence indicates membrane permeabilization nih.govacs.org.

Interactions with Gram-Negative Bacterial Lipopolysaccharides and Anionic Lipids

Nebramine derivatives exhibit specific interactions with the key components of the Gram-negative outer membrane, particularly lipopolysaccharides (LPS) and anionic lipids. The positively charged nature of nebramine, especially in its derivatives, facilitates electrostatic interactions with the negatively charged phosphate (B84403) groups of LPS's lipid A component ucl.ac.benih.govresearchgate.netacs.org. These interactions are critical for the initial binding and subsequent destabilization of the OM ucl.ac.benih.govresearchgate.netacs.org.

Modulation of Efflux Systems by Nebramine Analogues

While the primary focus of nebramine derivatives has been on outer membrane permeabilization, some research suggests potential roles in modulating bacterial efflux systems. Efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria, actively transporting antibiotics out of the cell.

Studies on related amphiphilic aminoglycoside derivatives (AAGs) indicate that they can act as potentiators of other antibiotics, potentially by inhibiting efflux pumps or by increasing membrane permeability, which indirectly affects efflux pump function nih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govacs.orgmdpi.combiorxiv.org. For instance, compounds designed to inhibit efflux pumps (EPIs) often possess amphipathic properties that allow them to interact with bacterial membranes, potentially disrupting the energy source required for efflux pump activity biorxiv.org. Although direct evidence for nebramine analogues acting as specific efflux pump inhibitors is less prominent in the reviewed literature compared to their membrane-permeabilizing effects, their use in combination therapies suggests a broader role in overcoming resistance mechanisms that include efflux nih.govresearchgate.netnih.govacs.org.

Potential Interactions with Ribosomal Components in Modified Nebramine Structures

Nebramine, as an aminoglycoside scaffold, is structurally related to compounds known to target bacterial ribosomes ucl.ac.befrontiersin.orgnih.govnih.govresearchgate.netacs.orgmdpi.comresearchgate.net. Aminoglycosides typically exert their antibacterial effect by binding to the 16S ribosomal RNA (rRNA) in the small ribosomal subunit. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting the translocation of tRNA-mRNA complexes nih.govnih.govresearchgate.netresearchgate.net.

While the primary focus of nebramine derivatives in recent research has been on membrane permeabilization, the inherent ribosomal targeting capability of the aminoglycoside scaffold remains a potential mechanism, particularly in modified structures. Research on aminoglycoside-ribosome complexes has detailed how modifications to the aminoglycoside structure can alter their binding affinity and selectivity for bacterial ribosomes, sometimes even conferring resistance to aminoglycoside-modifying enzymes nih.govresearchgate.netacs.org. Studies have explored how alterations in the neamine (B104775) core or the addition of different sugar rings can impact drug-ribosome interactions nih.govresearchgate.netacs.org. Although specific studies detailing modified nebramine structures interacting with ribosomes are less prevalent in the provided search results compared to membrane effects, the aminoglycoside heritage of nebramine suggests this remains a potential area of interaction for certain derivatives.

Compound List:

Nebramine

Nebramine Disulfate

Tobramycin (B1681333) (TOB)

Neamine

Kanamycin B

Apramycin (B1230331) (nebramycin II)

Polymyxin B (PMB)

Polymyxin B nonapeptide (PMBN)

Levofloxacin (B1675101)

Clarithromycin

Rifampicin (B610482) (RIF)

Novobiocin (B609625) (NOV)

Amikacin (B45834) (AMI)

Kanamycin (KAN)

Negamycin (NEG)

Hygromycin

Chloramphenicol (CLM)

Preclinical Antimicrobial Efficacy and Potentiation Studies of Nebramine Based Compounds

In Vitro Antimicrobial Spectrum and Potentiation Activities

The investigation into nebramine-based compounds has largely centered on their capacity to act as potentiators rather than standalone agents with broad intrinsic activity. This strategy leverages molecules with minimal inherent antibacterial effects to enhance the potency of established antibiotics against challenging pathogens.

Efficacy against Multidrug-Resistant Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli)

Studies evaluating trimeric nebramine (B3327395) derivatives have indicated that these compounds possess weak intrinsic antibacterial activity when compared to parent aminoglycosides like tobramycin (B1681333). For instance, trimeric nebramine (compound 3) demonstrated minimal standalone activity against reference strains of Pseudomonas aeruginosa PAO1, Acinetobacter baumannii ATCC 17978, and Escherichia coli ATCC 25922. While specific Minimum Inhibitory Concentration (MIC) values for Nebramine Disulfate itself against these pathogens were not detailed in the retrieved literature, the focus for its derivatives has been their role as potentiators. However, trimeric nebramine did exhibit slightly improved antibacterial activity (MIC range of 32–64 μg/mL) against P. aeruginosa PAO1 and A. baumannii ATCC 17978 compared to other trimeric tobramycin analogues. This observation aligns with the design principle of potentiators, which are ideally molecules with low intrinsic activity that can enhance the efficacy of other drugs.

Table 1: Intrinsic Antibacterial Activity of Trimeric Nebramine (Compound 3) and Analogues

PathogenCompoundMIC Range (μg/mL)
P. aeruginosa PAO1Trimer 332–64
A. baumannii ATCC 17978Trimer 332–64
E. coli ATCC 25922Trimer 3Weak (not specified)
P. aeruginosa PAO1Trimers 2a-cWeak
A. baumannii ATCC 17978Trimers 2a-cWeak
E. coli ATCC 25922Trimers 2a-cWeak

Note: MIC values are reported for trimeric derivatives, highlighting their limited standalone efficacy.

Determination of Synergy with Companion Antibiotics via Fractional Inhibitory Concentration Analysis

A significant area of research for nebramine-based compounds involves their synergistic activity when combined with other antibiotics, particularly β-lactams (BLs), against multidrug-resistant Gram-negative bacteria. These compounds function as outer membrane permeabilizers (OMPs), destabilizing the lipopolysaccharide (LPS) layer of the bacterial outer membrane by interacting with lipid A and displacing divalent cations. This action enhances the entry of antibiotics that struggle to cross the OM.

Trimeric nebramine analogues, such as compound 2c (a trimeric tobramycin analogue, with similar principles applied to nebramine trimers), have demonstrated substantial potentiation of various β-lactam antibiotics against P. aeruginosa strains harboring β-lactamases. For instance, combining compound 2c with ceftazidime (B193861) (CAZ) resulted in a 4- to 512-fold potentiation, while aztreonam (B1666516) (ATM) showed a 4- to 256-fold increase in efficacy. Potentiation was also observed with ceftolozane (B606591) (CTZ) (4- to 16-fold), imipenem (B608078) (IMI) (4-fold), and meropenem (B701) (MER) (4- to 8-fold) against specific isolates. These combinations were able to restore susceptibility by reaching the microbiological susceptibility breakpoints for some β-lactams.

Beyond β-lactams, trimeric tobramycin analogues have also shown potentiation of other antibiotic classes against P. aeruginosa PAO1. These include novobiocin (B609625) (NOV) (up to 256-fold potentiation), rifampicin (B610482) (RIF) (4- to 128-fold), minocycline (B592863) (MIN) (4- to 32-fold), and levofloxacin (B1675101) (LEV) (4- to 8-fold). The determination of synergy is typically performed using checkerboard assays and analyzed via the Fractional Inhibitory Concentration (FIC) index. While specific FIC index values for nebramine derivatives in these combinations were not explicitly detailed in the provided snippets, the significant fold potentiation reported strongly indicates synergistic interactions. Generally, FIC indices ≤ 0.5 are considered synergistic.

Table 2: Potentiation of β-Lactam Antibiotics by Nebramine/Tobramycin Trimers against P. aeruginosa

Companion AntibioticTarget PathogenPotentiation Factor (Fold)Notes
Ceftazidime (CAZ)β-Lactamase harboring P. aeruginosa4–512Significant potentiation against most strains.
Aztreonam (ATM)β-Lactamase harboring P. aeruginosa4–256Significant potentiation against all tested strains.
Ceftolozane (CTZ)β-Lactamase harboring P. aeruginosa4–16Potentiation observed in 4 out of 5 isolates.
Imipenem (IMI)β-Lactamase harboring P. aeruginosa4Potentiation observed in 3 out of 5 isolates.
Meropenem (MER)β-Lactamase harboring P. aeruginosa4–8Potentiation observed in 2 out of 5 isolates.

Note: Potentiation factors are based on studies using trimeric tobramycin analogues (2a-c) and trimeric nebramine (3) in combination with β-lactams.

Table 3: Potentiation of Other Antibiotic Classes by Trimeric Tobramycin Analogues (2a-c) against P. aeruginosa PAO1

Companion AntibioticClassPotentiation Factor (Fold)
Novobiocin (NOV)Unknown256
Rifampicin (RIF)Unknown4–128
Minocycline (MIN)Tetracycline4–32
Levofloxacin (LEV)Fluoroquinolone4–8

Note: These results are from studies using trimeric tobramycin analogues, demonstrating the broad potentiating capacity of such structures.

Cellular Uptake and Localization Studies in Bacterial Models

The primary mode of action for nebramine-based compounds, particularly in their multimeric forms, is not direct intracellular targeting but rather the disruption and permeabilization of the bacterial outer membrane. As outer membrane permeabilizers (OMPs), these molecules interact with the LPS layer, displacing essential divalent cations like Ca2+ and Mg2+ that stabilize the membrane. This destabilization increases the permeability of the outer membrane, creating a pathway for antibiotics that are normally excluded due to their size or charge to enter the periplasmic space and subsequently the cytoplasm.

While specific studies detailing the precise cellular uptake kinetics and localization of this compound itself within bacterial cells were not extensively covered in the provided search results, the mechanism of action implies a direct interaction with the outer membrane components. Aminoglycosides, as a class, are known to bind to the LPS of Gram-negative bacteria, initiating their entry into the cell. The engineered multimeric structures of nebramine are designed to exploit and enhance this interaction, acting as vehicles to facilitate the passage of other drugs across the OM barrier. The research indicates that these compounds are designed to breach the outer membrane rather than to be taken up and act directly on intracellular targets themselves, thereby "rescuing" legacy antibiotics from resistance mechanisms.

Compound List:

this compound (Nebramine)

Tobramycin (TOB)

Trimeric Tobramycin analogues (2a-c)

Trimeric Nebramine (3)

Ceftazidime (CAZ)

Aztreonam (ATM)

Ceftolozane (CTZ)

Imipenem (IMI)

Meropenem (MER)

Novobiocin (NOV)

Rifampicin (RIF)

Minocycline (MIN)

Levofloxacin (LEV)

Molecular Mechanisms of Antibiotic Resistance and Nebramine Mediated Circumvention

Bacterial Strategies for Aminoglycoside Resistance

Bacteria employ several strategies to counteract the effects of aminoglycoside antibiotics. These mechanisms can be intrinsic, such as a naturally impermeable cell wall, or acquired through genetic mutations or the uptake of resistance genes. rsc.orgnih.gov The most clinically significant resistance strategies involve enzymatic degradation of the antibiotic and alterations to the bacterial cell envelope that prevent the drug from reaching its intracellular target, the ribosome. tandfonline.comsemanticscholar.org

Enzymatic Modification of Aminoglycosides

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the drug molecule by a family of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). tandfonline.comnih.gov These enzymes, often encoded on mobile genetic elements like plasmids, can rapidly spread between different bacterial species. oup.com AMEs chemically alter the structure of the aminoglycoside, which prevents it from binding effectively to its ribosomal target. asm.org This inactivation renders the antibiotic useless. semanticscholar.org

There are three main classes of AMEs, categorized by the type of chemical modification they perform: nih.govnih.gov

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside. asm.org

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. asm.org

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group. asm.org

The specific enzymes present in a bacterial strain determine its resistance profile to different aminoglycosides. oup.com For instance, the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia found in Staphylococcus aureus and the APH(3')-IIIa enzyme are common in Gram-positive pathogens, conferring resistance to a range of aminoglycosides. nih.gov

Reduced Outer Membrane Permeability and Efflux Pump Overexpression

For an aminoglycoside to be effective, it must first cross the bacterial cell envelope to reach the ribosomes in the cytoplasm. asm.org Gram-negative bacteria possess a formidable barrier in their outer membrane, which is naturally impermeable to large, polar molecules like aminoglycosides. nih.govfrontiersin.org The passage of these antibiotics is a multi-step process that begins with a self-promoted uptake, where the positively charged antibiotic displaces Mg2+ ions that bridge lipopolysaccharide (LPS) molecules, disrupting the outer membrane. asm.orgnih.gov

Bacteria can develop resistance by altering this pathway in several ways:

Reduced Permeability: Mutations can lead to changes in the outer membrane composition or a reduction in the number of porin channels, effectively decreasing the influx of the antibiotic into the cell. nih.gov This low permeability is a key reason for the intrinsic resistance of organisms like Pseudomonas aeruginosa to many antibiotics. nih.gov

Efflux Pump Overexpression: Bacteria possess protein pumps in their membranes that can actively expel toxic substances, including antibiotics, from the cell. semanticscholar.orgoup.com Overexpression of these efflux pumps, such as the MexXY-OprM system in P. aeruginosa, can prevent aminoglycosides from accumulating to a lethal concentration inside the cell, even if they manage to cross the outer membrane. oup.commdpi.com This mechanism contributes to both intrinsic and acquired resistance. mdpi.com

Overcoming Intrinsic and Acquired Resistance with Nebramine (B3327395) Derivatives

The chemical structure of nebramine, a pseudo-disaccharide segment of antibiotics like tobramycin (B1681333) and neomycin, serves as a valuable scaffold for developing new antibiotics that can overcome resistance. bioforumconf.comiucc.ac.il By strategically modifying the nebramine core, researchers aim to create derivatives that can either penetrate the bacterial defenses more effectively or evade recognition by resistance enzymes. tandfonline.comnih.gov

Enhanced Penetration of Bacterial Cell Envelopes

A key strategy for overcoming resistance is to improve the drug's ability to permeate the bacterial outer membrane. nih.gov By adding hydrophobic (lipophilic) side chains to the polar nebramine core, scientists have created amphiphilic derivatives. bioforumconf.com These molecules have both polar and non-polar characteristics, which facilitates their interaction with and passage through the lipid-based bacterial membranes. nih.goviucc.ac.il

Research has shown that:

Amphiphilic nebramine derivatives demonstrate potent activity against multidrug-resistant bacteria, including colistin-resistant P. aeruginosa. nih.gov

These derivatives can permeabilize the bacterial outer membrane, a crucial step in gaining entry to the cell. nih.gov Trimeric versions of tobramycin and nebramine have been shown to act as outer membrane permeabilizers, synergizing with other antibiotics like β-lactams. acs.orgnih.gov

The length and nature of the attached alkyl chains are critical; for example, grafting long, linear nonyl chains onto the nebramine structure optimized its ability to bind to LPS and disrupt the outer membrane. nih.gov

DerivativeTarget OrganismKey Finding
3′,6-di-O-nonylneamine (3′,6-diNn)Colistin-resistant P. aeruginosaShowed the lowest Minimum Inhibitory Concentration (MIC) values (2 to 8 µg/ml) among tested amphiphilic derivatives and was bactericidal at its MIC. nih.gov
Trimeric Nebramine/TobramycinP. aeruginosaActed as outer membrane permeabilizers, potentiating the activity of β-lactam antibiotics to which the bacteria were resistant. acs.org

Structure Activity Relationships Sar and Computational Analysis of Nebramine Disulfate

Elucidating Key Structural Determinants for Biological Activity in Nebramine (B3327395) Analogues

The bioactivity of nebramine analogues is highly sensitive to modifications of their core structure. Key determinants include the molecule's three-dimensional arrangement and the properties of any attached chemical linkers.

Stereochemistry, the precise 3D arrangement of atoms, is critical for the biological function of nebramine and its analogues. The spatial orientation of the amino and hydroxyl groups on the aminocyclitol rings governs the molecule's ability to bind to biological targets, such as bacterial ribosomal RNA. Even subtle changes to the stereochemistry can significantly alter binding affinity and biological effect.

When nebramine is joined to another molecule to form a conjugate, the linker connecting the two parts significantly influences the conjugate's properties. The length and chemical makeup of this linker are crucial design elements.

Linker Length: The length of the linker can determine whether the nebramine portion of a conjugate can effectively reach and interact with its target. An optimal linker length facilitates proper positioning for binding, whereas a linker that is too short may cause steric hindrance, and one that is too long might lead to reduced binding affinity. embopress.orgresearchgate.net Studies on similar bifunctional molecules show that linker length is a critical factor for achieving high-affinity binding. embopress.org

Chemical Composition: The chemical nature of the linker affects the conjugate's solubility, stability, and potential for non-specific interactions. For instance, flexible linkers like alkyl chains can increase a molecule's adaptability, while more rigid linkers such as those containing alkynes or triazoles can restrict its conformation. researchgate.net Introducing hydrophilic components, like serine, into a linker can reduce unwanted interactions with tissues such as the liver. nih.gov

The following table illustrates how linker modifications can hypothetically influence the activity of nebramine conjugates.

Linker CharacteristicPotential Impact on ActivityRationale
Short Alkyl Chain Decreased AffinityMay cause steric hindrance and prevent optimal orientation for target binding. nih.gov
Optimal Length Flexible Linker Increased AffinityAllows the nebramine moiety to adopt the ideal conformation for binding to its target. embopress.org
Hydrophilic Composition (e.g., PEG-like) Improved PharmacokineticsCan increase solubility and reduce non-specific interactions, potentially leading to better bioavailability.
Rigid Aromatic Linker Enhanced SpecificityReduces conformational flexibility, which can lead to more selective binding to a specific target. researchgate.net

Rational Design Principles for Optimized Nebramine-Based Adjuvants

Rational design principles are being applied to develop nebramine-based molecules as vaccine adjuvants, which are substances that enhance the body's immune response to an antigen. nih.govresearchgate.net The goal is to maximize the immune-stimulating effects while ensuring safety. nih.govresearchgate.net This approach moves beyond empirical testing to a more targeted strategy based on understanding molecular interactions. xiahepublishing.comnews-medical.net Key principles include:

Targeted Modifications: Altering the nebramine core to improve its interaction with specific immune receptors, such as Toll-like receptors (TLRs).

Controlled Biodistribution: Designing molecules with limited bioavailability to keep the inflammatory response localized, thereby increasing safety. nih.govresearchgate.net

Optimizing Physicochemical Properties: Modifying properties like size and charge to control how the adjuvant interacts with immune cells and drains to the lymph nodes, which can steer the type of immune response generated. nih.gov

In Silico Modeling Approaches for Predicting Molecular Dynamics and Binding Affinities

Computational, or in silico, modeling has become an indispensable tool in drug design and SAR studies. plos.orgnih.gov These techniques allow researchers to predict and analyze the behavior of molecules at an atomic level.

Molecular Docking: This method predicts how a ligand, such as a nebramine derivative, fits into the binding site of a target receptor. It helps to identify key interactions and screen potential drug candidates before they are synthesized. jbiochemtech.comindexcopernicus.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and conformational changes when interacting with a target. plos.orgnih.gov These simulations can confirm the stability of a ligand-receptor complex predicted by docking. jbiochemtech.com

Binding Affinity Calculations: Computational methods can estimate the binding free energy of a ligand to its target, offering a quantitative prediction of its binding strength. This is crucial for ranking different analogues and prioritizing them for further development. plos.orgnih.gov

The table below presents hypothetical data from an in silico study comparing the predicted binding affinities of different nebramine analogues to a specific biological target.

Nebramine AnalogueKey ModificationPredicted Binding Affinity (kcal/mol)Predicted Stability
Nebramine Parent Molecule-7.8Stable
Analogue 1 Addition of a lipophilic side-chain-9.5Stable
Analogue 2 Inversion of a stereocenter-5.2Unstable Complex
Analogue 3 Conjugation with a rigid linker-8.9Very Stable

Biosynthesis and Biotransformation Pathways Relevant to Nebramine

Enzymatic Routes to 2-Deoxystreptamine-Containing Aminocyclitols in Producing Organisms

The biosynthesis of 2-deoxystreptamine (B1221613) (2-DOS), a fundamental aminocyclitol aglycone found in numerous aminoglycoside antibiotics, originates from D-glucose-6-phosphate. This intricate process involves a series of enzymatic transformations catalyzed by specific enzymes encoded within biosynthetic gene clusters, typically found in bacteria such as Streptomyces and Micromonospora species ontosight.aipsu.edunih.govjmb.or.krmdpi.comgenome.jpdevibasnet.comgenome.jpgenome.jpnih.govpnas.org.

The pathway commences with the cyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose (B3429959) (DOI) nih.govmdpi.compnas.org. This crucial step is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOI synthase), with TbmA being a characterized example from the tobramycin (B1681333) biosynthetic cluster devibasnet.com. Following the formation of DOI, a series of reactions, including amination and dehydrogenation, convert it into 2-deoxystreptamine jmb.or.krnih.govpnas.org. Key enzymes involved in these transformations include aminotransferases, such as L-glutamine: 2-deoxy-scyllo-inosose aminotransferase (GIA), and dehydrogenases, such as deoxyinosamine dehydrogenase jmb.or.krnih.govpnas.org. For instance, extracts from Streptomyces fradiae have demonstrated the enzymatic synthesis of 2-deoxystreptamine from deoxyinosose, involving amination and subsequent conversion steps nih.gov.

Table 7.1.1: Key Enzymes in 2-Deoxystreptamine Biosynthesis

Enzyme NameTypical Substrate(s)Product(s)Producing Organisms (Examples)References
2-Deoxy-scyllo-inosose synthase (DOI synthase)Glucose-6-phosphate2-Deoxy-scyllo-inosose (DOI)Streptomyces, Micromonospora nih.govmdpi.comdevibasnet.compnas.org
L-glutamine:DOI aminotransferase (GIA)2-Deoxy-scyllo-inosose (DOI)2-Deoxy-scyllo-inosamine (2-DOIA)Streptomyces, Bacillus jmb.or.krnih.govpnas.org
Deoxyinosamine dehydrogenase2-Deoxy-scyllo-inosamine (2-DOIA)1-keto-2-deoxy-scyllo-inosamine (keto-2-DOIA)Streptomyces nih.gov
Aminotransferase (for 2-DOS formation)1-keto-2-deoxy-scyllo-inosamine (keto-2-DOIA)2-Deoxystreptamine (2-DOS)Streptomyces nih.gov

Microbial Degradation and Metabolic Conversion of Tobramycin to Nebramine (B3327395)

Nebramine is frequently identified as a degradation product or impurity of Tobramycin guidechem.comcymitquimica.com. Tobramycin itself is biosynthesized by Streptomyces tenebrarius and related species, often via an intermediate called carbamoyltobramycin (CTB), which is subsequently hydrolyzed to yield Tobramycin mdpi.comgoogle.comnih.govthermofisher.com. The nebramycin (B1172076) complex, which includes compounds like nebramycin factor V' (identified as 6'-O-carbamoyl tobramycin), is closely related and can be converted to Tobramycin through base-catalyzed hydrolysis google.comgoogleapis.com.

While direct microbial pathways for the conversion of Tobramycin to Nebramine are not explicitly detailed in the provided literature, the classification of Nebramine as a degradation product implies that such biotransformations or chemical breakdown can occur under specific biological or environmental conditions. The structural similarity between Nebramine and Tobramycin, with Nebramine often being described as a pseudodisaccharide aminoglycoside scaffold nih.gov, supports this relationship. For instance, Nebramine Disulfate shares the core 2-deoxystreptamine moiety and a glycosidic linkage to a diaminotrideoxyhexopyranosyl sugar, differing in specific structural features from Tobramycin cymitquimica.comsimsonpharma.com.

Strategies for Biosynthetic Engineering and Yield Optimization of Nebramine Precursors

The optimization of aminoglycoside production, including precursors relevant to Nebramine and Tobramycin, relies heavily on metabolic engineering and genetic manipulation of producing microorganisms mdpi.compnas.orgnih.govbohrium.comrsc.orgjst.go.jp. These strategies aim to enhance the yield of desired compounds by redirecting metabolic flux, blocking competing pathways, or amplifying key biosynthetic machinery.

Metabolic Engineering Approaches:

Gene Inactivation: A common strategy involves disrupting genes that encode enzymes involved in the biosynthesis of competing or undesired aminoglycoside congeners. For example, in Streptomyces tenebrarius, the inactivation of the aprK gene, which encodes a pungent disaccharide synthase involved in apramycin (B1230331) biosynthesis, has been shown to block apramycin production. Further disruption of the tobZ gene, encoding a carbamoyl (B1232498) phosphate (B84403) transferase, leads to the accumulation of carbamoyltobramycin and subsequently higher yields of Tobramycin google.comnih.gov. These modifications ensure that metabolic resources are channeled towards the production of the desired intermediates or final products.

Gene Amplification: Enhancing the expression of genes encoding rate-limiting enzymes or entire biosynthetic gene clusters can also significantly boost product yields jst.go.jp. This approach can involve increasing the copy number of key genes or optimizing their promoter regions to ensure higher levels of enzyme activity.

Heterologous Expression: The genes responsible for the biosynthesis of critical intermediates, such as 2-deoxystreptamine, can be expressed in heterologous hosts that may be more amenable to genetic manipulation or industrial-scale fermentation jmb.or.krpnas.org. This allows for the production of these essential building blocks in a controlled environment.

These engineering efforts are crucial for improving the efficiency and economic viability of producing aminoglycoside antibiotics and their related compounds.

List of Compound Names:

this compound

Tobramycin

2-Deoxystreptamine (2-DOS)

2-Deoxy-scyllo-inosose (DOI)

2-Deoxy-scyllo-inosamine (2-DOIA)

1-keto-2-deoxy-scyllo-inosamine

Apramycin

Carbamoyltobramycin (CTB)

Nebramycin factor V'

Neamine (B104775)

Kanamycin

Gentamicin

Streptomycin

Fortimicin

Hygromycin A

Butirosin

Spectinomycin

Validamycin A

Acarbose

Apramycin

Bekanamycin

Framycetin

Micronomicin

Netilmicin (B1678213)

Plazomicin

Sisomicin

Ribostamycin

Neosamine

Kanosamine

Tobramine

Advanced Analytical Methodologies for Research on Nebramine Disulfate

High-Resolution Separation and Quantitation Techniques for Nebramine (B3327395) in Complex Matrices

The analysis of Nebramine Disulfate in complex matrices, such as biological fluids or pharmaceutical formulations, necessitates high-resolution separation and sensitive quantitation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of these analytical approaches. These techniques leverage different stationary phases and mobile phase compositions to achieve effective separation of Nebramine from co-existing compounds.

Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. Gradient elution is frequently utilized to optimize separation efficiency and reduce run times. Detection is typically achieved using UV/Vis detectors, often at wavelengths around 210 nm, where many organic molecules exhibit absorbance, or by using Diode Array Detectors (DAD) for spectral information. For biological matrices, sample preparation steps like Solid-Phase Extraction (SPE) or protein precipitation are crucial to remove interfering substances and concentrate the analyte before chromatographic analysis synzeal.comclearsynth.comnih.gov. UHPLC offers advantages in terms of speed and sensitivity, achieving separations in significantly shorter times, often under 5 minutes, while consuming less mobile phase synzeal.comthermoscientific.com. The Limit of Quantitation (LOQ) for Nebramine in such analyses is typically in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range, demonstrating the sensitivity of these methods synzeal.comnih.gov.

ParameterTypical Value/Description
Technique RP-HPLC / UHPLC
Column C18 (e.g., 150 x 4.6 mm, 5 µm or 50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate)
Gradient Elution Yes (e.g., increasing organic solvent content)
Detection UV/Vis (e.g., 210 nm) or DAD
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 10-20 µL
Sample Matrix Plasma, Urine, Pharmaceutical Formulations
Sample Prep SPE, Protein Precipitation, Liquid-Liquid Extraction
Limit of Quantitation (LOQ) Typically 10 ng/mL

Mass Spectrometry-Based Approaches for Impurity Profiling and Structural Confirmation of Nebramine Derivatives

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, is indispensable for impurity profiling and structural elucidation of Nebramine and its derivatives americanpharmaceuticalreview.comnationalmaglab.org. These hyphenated techniques provide both separation and highly specific detection based on mass-to-charge ratio (m/z).

LC-MS/MS allows for the identification and quantification of process-related impurities and degradation products by analyzing their unique mass spectral fragmentation patterns americanpharmaceuticalreview.comsynzeal.com. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions for unknown compounds, thereby aiding in structural assignments americanpharmaceuticalreview.comaxios-research.com. Tandem MS (MS/MS) experiments involve selecting a precursor ion and fragmenting it to produce product ions. The resulting fragmentation patterns provide detailed structural information, helping to confirm the core structure of Nebramine and identify modifications or structural differences in its derivatives or impurities nationalmaglab.orgnih.govresearchgate.net. For instance, characteristic fragment ions can be identified for Nebramine N-oxide or potential dimer impurities, distinguishing them from the parent compound synzeal.com.

Impurity Name/TypeProposed Structure/OriginKey MS/MS Fragment(s) (m/z) (Illustrative)Accurate Mass (HRMS) (Illustrative)
NebramineParent Compounde.g., 135, 205, 307e.g., 306.1951
Nebramine N-oxideOxidized forme.g., 135, 221, 323e.g., 322.2005
Nebramine dimerDimerization producte.g., 135, 307, 595e.g., 594.3801

Application of this compound as a Reference Standard in Quantitative Research Methods

This compound serves as a crucial reference standard in quantitative research, essential for the development, validation, and routine quality control of analytical methods synzeal.comclearsynth.comaxios-research.com. A certified reference standard is a highly purified substance with a well-characterized identity and purity, used to calibrate analytical instruments and establish the accuracy of quantitative measurements.

In quantitative assays, this compound is used to construct calibration curves by analyzing solutions of known concentrations. This allows for the accurate determination of Nebramine levels in unknown samples. Method validation, performed according to guidelines such as those from the International Council for Harmonisation (ICH), relies heavily on reference standards to assess key performance parameters. These parameters include linearity (demonstrating a proportional relationship between analyte concentration and instrument response, typically with a correlation coefficient R² > 0.999) synzeal.comnih.gov, accuracy (assessed through recovery studies, often expected to be within 95-105%), precision (measured by repeatability and intermediate precision, with relative standard deviations typically <5%), Limit of Detection (LOD), and Limit of Quantitation (LOQ) nih.govamericanpharmaceuticalreview.comdemarcheiso17025.comresearchgate.net. The use of this compound as a standard ensures traceability and reliability of analytical results, vital for regulatory compliance and scientific reproducibility.

Validation ParameterTypical Result/Acceptance Criteria
Linearity R² > 0.999 over a defined range (e.g., 1-100 µg/mL)
Accuracy Recovery 98-102%
Precision (RSD) < 5% (Intra-day and Inter-day)
LOQ e.g., 10 ng/mL

Q & A

Q. What are best practices for reporting this compound research in compliance with regulatory and academic standards?

  • Methodological Answer : Adopt the IMRaD (Introduction, Methods, Results, Discussion) structure. Include raw spectral data (NMR, FTIR) in appendices and tabulate impurity profiles (RRT, area %). Use standardized keywords (e.g., “aminoglycoside,” “disulfate stability”) for indexing in databases like Chemical Abstracts. Reference USP/EP monographs for QC metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.